molecular formula C16H21N3O2S B6762325 3-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-1,2,4-thiadiazol-5-amine

3-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-1,2,4-thiadiazol-5-amine

Cat. No.: B6762325
M. Wt: 319.4 g/mol
InChI Key: FECVLMWKRAIBNY-UHFFFAOYSA-N
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Description

3-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-1,2,4-thiadiazol-5-amine is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structural features, including a thiadiazole ring, a phenyl group substituted with an oxan-4-ylmethoxy group, and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-1,2,4-thiadiazol-5-amine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of an intermediate compound, which is then subjected to cyclization using reagents such as sulfur and nitrogen sources under specific temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. Industrial methods might also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-1,2,4-thiadiazol-5-amine
  • 3-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-1,2,4-thiadiazol-4-amine

Uniqueness

3-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-1,2,4-thiadiazol-5-amine is unique due to its specific substitution pattern and the presence of the oxan-4-ylmethoxy group. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-11-3-4-14(18-16-17-12(2)19-22-16)9-15(11)21-10-13-5-7-20-8-6-13/h3-4,9,13H,5-8,10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECVLMWKRAIBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NS2)C)OCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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